SAG dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

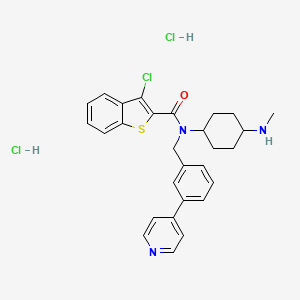

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H30Cl3N3OS |

|---|---|

Molecular Weight |

563.0 g/mol |

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C28H28ClN3OS.2ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H |

InChI Key |

SWBYSYANHQTINY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

SAG Dihydrochloride: A Technical Guide to its Role as a Sonic Hedgehog Pathway Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAG dihydrochloride, a potent and widely used small molecule agonist of the Sonic Hedgehog (SHH) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to the Sonic Hedgehog Pathway and this compound

The Sonic Hedgehog (SHH) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration in vertebrates. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The pathway is initiated by the binding of a Hedgehog (Hh) ligand to the transmembrane receptor Patched (PTCH1). This binding alleviates the PTCH1-mediated inhibition of a second transmembrane protein, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, culminating in the activation of the GLI family of transcription factors, which regulate the expression of target genes.

This compound is a synthetic, cell-permeable small molecule that acts as a potent agonist of the SHH pathway. It directly targets and activates SMO, thereby bypassing the need for Hh ligand binding to PTCH1. Its water-soluble dihydrochloride salt form makes it convenient for use in a variety of in vitro and in vivo experimental settings.

Mechanism of Action

This compound activates the SHH pathway by directly binding to the heptahelical bundle of the Smoothened (SMO) receptor.[1][2] This interaction stabilizes an active conformation of SMO, leading to its translocation to the primary cilium and the subsequent activation of the downstream signaling cascade. Notably, SAG's binding to SMO can counteract the inhibitory effects of SMO antagonists like cyclopamine.[2][3] The activation of the pathway can proceed in a canonical, GLI-dependent manner, or in some contexts, through non-canonical, GLI-independent mechanisms.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity based on various in vitro assays.

| Parameter | Value | Assay System | Reference |

| EC50 | 3 nM | Hedgehog pathway activation in Shh-LIGHT2 cells | |

| EC50 | 8.8 nM | Gli1 expression induction in mouse Shh-Light II cells (48 hrs) | |

| EC50 | 61.8 nM | Gli1 expression induction in mouse Shh-Light II cells (48 hrs) | |

| Kd | 59 nM | Apparent dissociation constant for the SAG/SMO complex in Cos-1 cells expressing SMO | |

| IC50 | 22 µM | Cytotoxicity against HUVEC after 24 hrs (WST-1 assay) |

Experimental Protocols

In Vitro Hedgehog Pathway Activation Assay using Shh-LIGHT2 Cells

This protocol describes a common method to quantify the activation of the SHH pathway by this compound using the Shh-LIGHT2 cell line. This cell line is a clonal NIH 3T3 line that stably expresses a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.

Materials:

-

Shh-LIGHT2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Bovine Calf Serum (BCS)

-

This compound

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% BCS. Seed the cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.

-

Cell Starvation: Once the cells reach confluency, replace the growth medium with low-serum medium (DMEM with 0.5% BCS) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Remove the starvation medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO or water, depending on the solvent used for the stock solution). Incubate the plates for 30-48 hours.

-

Luciferase Assay: After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the SMO receptor through competition with a fluorescently labeled antagonist, BODIPY-cyclopamine.

Materials:

-

Cos-1 cells (or another suitable cell line) transiently or stably expressing the SMO receptor

-

BODIPY-cyclopamine

-

This compound

-

Appropriate cell culture medium and plates

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Culture SMO-expressing Cos-1 cells in the appropriate medium and seed them into plates suitable for fluorescence measurement.

-

Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound for 1 hour at 37°C.

-

Washing: After incubation, wash the cells to remove unbound ligands.

-

Fluorescence Measurement: Measure the fluorescence intensity of the bound BODIPY-cyclopamine using a fluorescence plate reader or microscope.

-

Data Analysis: The fluorescence intensity will decrease as the concentration of this compound increases, indicating displacement of the fluorescent ligand. Plot the fluorescence intensity against the concentration of this compound to determine the Ki or Kd value for the SAG/SMO interaction.

Visualizations

Sonic Hedgehog Signaling Pathway

Caption: Canonical Sonic Hedgehog signaling pathway.

Mechanism of this compound Action

Caption: this compound directly binds and activates SMO.

Experimental Workflow for SAG Activity Assessment

Caption: Workflow for assessing SAG activity using a luciferase reporter assay.

References

SAG Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SAG dihydrochloride, a small molecule agonist of the Smoothened (SMO) receptor and a potent activator of the Sonic Hedgehog (Hh) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visualizations of relevant biological pathways and experimental workflows.

Core Concepts

This compound is a synthetic, cell-permeable small molecule that has become an invaluable tool in the study of Hedgehog signaling. Its ability to specifically activate the Hh pathway, even in the absence of the natural Hh ligands, allows for precise investigation of this critical developmental and disease-related pathway. The dihydrochloride salt form of SAG offers enhanced water solubility, facilitating its use in a variety of experimental settings.

Mechanism of Action: Activating the Hedgehog Signaling Pathway

This compound functions as a direct agonist of the G protein-coupled receptor, Smoothened (SMO).[1][2][3][4][5] In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (PTCH1) acts as a receptor for Hh ligands (such as Sonic Hedgehog, Shh) and tonically inhibits SMO in the absence of a ligand. The binding of an Hh ligand to PTCH1 alleviates this inhibition, allowing SMO to become active. This initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of Hh target genes.

SAG bypasses the need for Hh ligand-PTCH1 interaction by binding directly to the SMO receptor. This binding event induces a conformational change in SMO, leading to its activation and the subsequent initiation of the downstream signaling cascade. SAG has been shown to counteract the inhibitory effects of cyclopamine, a well-known SMO antagonist, further confirming its direct action on the SMO receptor.

Sonic Hedgehog (Shh) Signaling Pathway Activation by SAG

Caption: Activation of the Hedgehog signaling pathway by this compound.

Quantitative Data

The following table summarizes key quantitative parameters for this compound, providing a reference for its potency and binding affinity.

| Parameter | Value | Cell Line/System | Reference(s) |

| EC50 | 3 nM | Shh-LIGHT2 cells | |

| Kd | 59 nM | Cos-1 cells expressing SMO |

Note: The EC50 (half-maximal effective concentration) represents the concentration of SAG required to elicit 50% of its maximal effect in a given assay, in this case, the activation of a luciferase reporter in Shh-LIGHT2 cells. The Kd (dissociation constant) is a measure of the binding affinity of SAG to the SMO receptor, with a lower value indicating a higher affinity.

Experimental Protocols

This compound is widely used in a variety of experimental applications to activate the Hedgehog signaling pathway. Below are detailed methodologies for two common applications: a Hedgehog signaling reporter assay and the differentiation of pluripotent stem cells into neurons.

Hedgehog Signaling Activation Assay in Shh-LIGHT2 Cells

This protocol describes the use of the Shh-LIGHT2 cell line, which contains a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, to quantify the activation of the Hedgehog pathway by SAG.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Methodology:

-

Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

SAG Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solution in culture medium to the desired final concentrations. On the day of the experiment, replace the culture medium with medium containing various concentrations of SAG or a vehicle control.

-

Incubation: Incubate the cells for 30-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, perform a dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and sequentially measure firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of SAG to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for Shh-LIGHT2 Luciferase Assay

Caption: A typical experimental workflow for assessing Hedgehog pathway activation.

Neuronal Differentiation of Pluripotent Stem Cells

This protocol outlines a general method for directed differentiation of pluripotent stem cells (PSCs), such as induced pluripotent stem cells (iPSCs), into neurons, incorporating SAG to promote the formation of specific neuronal subtypes. This is often achieved through a dual SMAD inhibition strategy to induce neural fate, followed by treatment with patterning factors, including SAG.

Materials:

-

Human pluripotent stem cells (e.g., iPSCs)

-

PSC maintenance medium (e.g., mTeSR™1)

-

Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

Dual SMAD inhibitors (e.g., Noggin and SB431542)

-

This compound

-

Other patterning factors as needed (e.g., FGF8)

-

Neuronal maturation medium

-

Appropriate tissue culture plates and coating reagents (e.g., Matrigel)

Methodology:

-

PSC Culture: Maintain high-quality, undifferentiated PSCs on a suitable matrix (e.g., Matrigel) in PSC maintenance medium.

-

Neural Induction: To initiate neural differentiation, dissociate PSCs into single cells and plate them on a coated surface in neural induction medium supplemented with dual SMAD inhibitors. This will promote the formation of neural progenitor cells (NPCs).

-

Neuronal Patterning with SAG: After the initial neural induction phase (typically 5-7 days), the medium is changed to a neuronal differentiation medium. To pattern the NPCs towards specific neuronal fates, such as dopaminergic neurons, the medium is supplemented with SAG (typically in the range of 100-500 nM) and other relevant morphogens (e.g., FGF8). The exact concentration and timing of SAG application should be optimized for the specific neuronal subtype desired.

-

Neuronal Maturation: Following the patterning stage, the cells are cultured in a neuronal maturation medium, often for several weeks, to allow for the development of mature neuronal morphology and function.

-

Characterization: The resulting neuronal cultures can be characterized by immunocytochemistry for the expression of neuron-specific markers (e.g., βIII-tubulin, MAP2) and markers of the desired neuronal subtype (e.g., tyrosine hydroxylase for dopaminergic neurons).

Applications in Research and Drug Development

The ability of this compound to potently and specifically activate the Hedgehog signaling pathway makes it a critical tool in several areas of research and development:

-

Developmental Biology: Investigating the role of the Hh pathway in embryogenesis, tissue patterning, and organogenesis.

-

Stem Cell Biology: Directing the differentiation of pluripotent stem cells into specific cell types, particularly neuronal lineages.

-

Cancer Research: Studying the role of aberrant Hh signaling in various cancers and for screening for novel Hh pathway inhibitors.

-

Regenerative Medicine: Exploring the potential of Hh pathway activation to promote tissue repair and regeneration.

-

Drug Discovery: Serving as a reference compound in high-throughput screens for the identification of new modulators of the Hh pathway.

References

An In-depth Technical Guide to SAG: A Smoothened Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG (Smoothened Agonist) is a potent, cell-permeable, small molecule that activates the Hedgehog (Hh) signaling pathway.[1][2][3] It is a chlorobenzothiophene-containing compound that functions by directly binding to and activating Smoothened (Smo), a G protein-coupled receptor that is a key component of the Hh pathway.[2][4] The Hedgehog signaling pathway is crucial during embryonic development and plays a significant role in adult tissue homeostasis, and its dysregulation is implicated in various cancers and developmental disorders. SAG serves as an invaluable tool for researchers studying Hh signaling and holds potential for therapeutic applications in regenerative medicine and for treating certain diseases. This guide provides a comprehensive overview of SAG's function, quantitative data, experimental protocols, and the signaling pathway it modulates.

Core Function and Mechanism of Action

SAG acts as a direct agonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (Ptch) tonically inhibits Smo in the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade ultimately leads to the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.

SAG bypasses the need for Hedgehog ligand binding to Ptch and directly activates Smo. It binds to the heptahelical bundle of Smo, stabilizing an active conformation of the receptor. This direct activation of Smo by SAG effectively mimics the downstream effects of Hedgehog ligand signaling. Notably, SAG can counteract the inhibitory effects of Smo antagonists like cyclopamine, indicating it acts downstream of or competitively at the Smo receptor.

Quantitative Data

The following tables summarize the key quantitative parameters of SAG's activity from various experimental systems.

| Parameter | Value | Cell Line / System | Assay Type |

| EC50 | 3 nM | Shh-LIGHT2 cells | Firefly luciferase reporter assay |

| 0.13 µM | C3H 10T1/2 cells | Alkaline phosphatase assay | |

| 11 ± 0.5 nM | HEK293 cells expressing WT Smo | Bodipy-cyclopamine displacement | |

| Kd | 59 nM | Cos-1 cells expressing Smo | BODIPY-cyclopamine binding |

| pKi | 5.6 | Nluc-FZD6 | BODIPY-cyclopamine competition |

Table 1: In Vitro Efficacy and Binding Affinity of SAG. Data compiled from multiple sources.

| Animal Model | Dosage | Administration Route | Observed Effect |

| CD-1 Mice | 1.0 mM | Local application | Induced osteogenesis |

| Pregnant C57BL/6J Mice | 15-20 mg/kg | Intraperitoneal (i.p.) | Induced pre-axial polydactyly in embryos |

| P11 Gli-luciferase pups | 5.6, 14, and 25.2 µg/g | Intraperitoneal (i.p.) | Dose-dependent activation of Gli-luciferase reporter in the brain |

Table 2: In Vivo Activity of SAG. Data compiled from multiple sources.

Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by SAG.

Caption: Hedgehog signaling pathway and SAG's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments involving SAG are provided below.

Cell-Based Hedgehog Signaling Luciferase Reporter Assay

This assay quantitatively measures the activation of the Hedgehog signaling pathway in response to SAG. A common cell line used is the Shh-LIGHT2 cell line, which is an NIH 3T3 cell line stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bovine calf serum

-

SAG (Smoothened Agonist)

-

96-well plates

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed Shh-LIGHT2 cells in a 96-well plate and culture until confluent.

-

Replace the growth medium with low-serum medium (e.g., DMEM with 0.5% bovine calf serum).

-

Prepare serial dilutions of SAG in the low-serum medium.

-

Add the desired concentrations of SAG to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known concentration of Shh).

-

Incubate the cells for a specified period (e.g., 30-48 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log of the SAG concentration to determine the EC50 value.

Caption: Workflow for a cell-based luciferase reporter assay.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine the binding affinity (Kd) of SAG for the Smoothened receptor. It measures the ability of SAG to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, from Smo-expressing cells.

Materials:

-

Cos-1 or HEK293 cells overexpressing Smoothened

-

BODIPY-cyclopamine (fluorescently labeled cyclopamine)

-

SAG

-

Assay buffer

-

Fluorescence plate reader or microscope

Protocol:

-

Culture Smo-expressing cells in a suitable format (e.g., 96-well plate).

-

Prepare a solution containing a fixed concentration of BODIPY-cyclopamine.

-

Prepare serial dilutions of SAG.

-

In the assay wells, combine the Smo-expressing cells, the fixed concentration of BODIPY-cyclopamine, and the varying concentrations of SAG.

-

Include control wells for total binding (BODIPY-cyclopamine only) and non-specific binding (BODIPY-cyclopamine with a high concentration of an unlabeled Smo antagonist).

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1 hour).

-

Wash the cells to remove unbound fluorescent ligand.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader or microscope.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log of the SAG concentration.

-

Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the dissociation constant (Kd).

Caption: Workflow for a competitive binding assay.

Conclusion

SAG is a cornerstone research tool for elucidating the intricacies of the Hedgehog signaling pathway. Its ability to potently and specifically activate Smoothened provides a reliable method for studying the downstream consequences of Hh pathway activation in a variety of in vitro and in vivo models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize SAG in their studies. Further research into the therapeutic applications of SAG and other Smoothened agonists may pave the way for novel treatments for a range of diseases.

References

The Dawn of a Hedgehog Agonist: A Technical Guide to the Discovery and History of SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAG dihydrochloride, a potent and cell-permeable small molecule agonist of the Smoothened (Smo) receptor, has become an indispensable tool in the study of the Hedgehog (Hh) signaling pathway. Its discovery marked a significant milestone in the ability to pharmacologically activate this critical developmental and disease-related pathway, offering researchers a powerful means to dissect its complexities and explore its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with this compound, tailored for professionals in the fields of biomedical research and drug development.

Introduction: The Hedgehog Signaling Imperative

The Hedgehog signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and tissue patterning. In adult organisms, it remains crucial for tissue homeostasis and repair. Aberrant Hh signaling is implicated in a range of developmental disorders and is a key driver in several forms of cancer, including basal cell carcinoma and medulloblastoma. The central transducer of the Hh pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo). In the absence of Hh ligands, the receptor Patched (Ptch) inhibits Smo activity. The binding of Hh to Ptch alleviates this inhibition, allowing Smo to activate downstream signaling cascades, culminating in the activation of Gli family transcription factors.

The therapeutic and research potential of modulating this pathway spurred the search for small molecules that could either inhibit or activate Hh signaling. While antagonists like cyclopamine were discovered early on, the identification of a potent and specific agonist remained a key objective.

The Discovery of SAG: A Milestone in Hedgehog Research

In 2002, a seminal paper by Chen et al. published in the Proceedings of the National Academy of Sciences (PNAS) reported the discovery of a novel small molecule agonist of the Smoothened receptor, which they named SAG[1]. This chlorobenzothiophene-containing compound was identified through a high-throughput screen of a chemical library for molecules that could activate a Gli-dependent luciferase reporter in Shh-LIGHT2 cells, a mouse fibroblast cell line engineered to report Hh pathway activity[1].

SAG proved to be a potent activator of the Hh pathway, with a half-maximal effective concentration (EC₅₀) of approximately 3 nM in the Shh-LIGHT2 assay[1]. Crucially, Chen and colleagues demonstrated that SAG acts directly on the Smoothened receptor. This was elegantly shown through competition binding assays where SAG was able to displace the fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine, from Smo-expressing cells[1]. This direct interaction with Smo, downstream of Ptch, provided a powerful tool to bypass the initial ligand-receptor interaction and directly stimulate the pathway.

Mechanism of Action: Direct Activation of Smoothened

SAG activates the Hedgehog signaling pathway by binding directly to the seven-transmembrane (7TM) bundle of the Smoothened receptor[1]. This binding event induces a conformational change in Smo, mimicking the effect of Hh ligand binding to Ptch and leading to the activation of downstream signaling. The apparent dissociation constant (Kd) for the SAG/Smo complex has been determined to be 59 nM.

Canonical Hedgehog Signaling Pathway Activation

The primary mechanism of action of SAG is through the canonical Hedgehog signaling pathway.

Non-Canonical Signaling

While SAG's primary role is as a canonical Hh pathway activator, it is important for researchers to be aware of potential non-canonical, Gli-independent effects of Smo activation. These pathways can influence cellular processes such as calcium signaling and cytoskeleton rearrangement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| EC₅₀ (Hh pathway activation) | ~3 nM | Shh-LIGHT2 cells | |

| K_d (SAG/Smo complex) | 59 nM | Smo-expressing Cos-1 cells |

Table 2: In Vivo Dose-Response of SAG on Hh Target Gene Expression in Mice

| Dose (µg/g) | Tissue | Target Gene | Fold Change vs. Vehicle | Reference(s) |

| 5.6 | Cerebellum | Gli1 | ~2 | |

| 14.0 | Cerebellum | Gli1 | ~4 | |

| 25.2 | Cerebellum | Gli1 | ~6 | |

| 5.6 | Cerebellum | N-myc | ~1.5 | |

| 14.0 | Cerebellum | N-myc | ~3 | |

| 25.2 | Cerebellum | N-myc | ~3.5 | |

| 50 mg/kg | Brain | Gli1 | Significantly Increased |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are step-by-step protocols for two key assays used in the characterization of SAG.

Shh-LIGHT2 Luciferase Reporter Assay

This assay is the gold standard for quantifying Hh pathway activation in vitro.

Protocol:

-

Cell Culture: Culture Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) in DMEM supplemented with 10% bovine calf serum, penicillin, and streptomycin.

-

Plating: Seed cells in a 96-well plate at a density that allows them to reach confluence at the time of the assay.

-

Treatment: Once confluent, replace the growth medium with low-serum medium (e.g., 0.5% bovine calf serum in DMEM) containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 30 hours at 37°C in a CO₂ incubator.

-

Lysis: Remove the medium and lyse the cells using a passive lysis buffer (e.g., Promega's Dual-Luciferase Reporter Assay System).

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the SAG concentration to generate a dose-response curve and determine the EC₅₀.

BODIPY-Cyclopamine Competition Binding Assay

This assay is used to determine the binding affinity of compounds to the Smoothened receptor.

Protocol:

-

Cell Culture and Transfection: Culture COS-1 or HEK293T cells and transfect them with a Smoothened expression vector.

-

Incubation with Ligands: 48 hours post-transfection, incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of this compound or other competing ligands in a low-serum medium for 2-4 hours at 37°C.

-

Washing: Wash the cells multiple times with cold PBS to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the cell-associated fluorescence using a fluorometer, fluorescence microscope, or flow cytometer.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of BODIPY-cyclopamine (IC₅₀) can then be used to calculate the inhibitory constant (Ki) and subsequently the dissociation constant (Kd) of the competitor.

Chemical Synthesis

While the original discovery paper by Chen et al. (2002) refers to the synthesis of SAG, a detailed, publicly available step-by-step protocol is not readily found in the primary literature. However, the general synthetic scheme for chlorobenzothiophene derivatives often involves the construction of the benzothiophene core followed by functionalization. A plausible synthetic route for 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a likely precursor, starts from cinnamic acid and involves treatment with thionyl chloride. Subsequent amidation with the appropriate diamine derivative would lead to the final product. Researchers interested in the synthesis should refer to specialized chemical synthesis literature and patents related to Smoothened agonists.

Conclusion

The discovery of this compound revolutionized the study of the Hedgehog signaling pathway. As a potent, specific, and cell-permeable agonist of Smoothened, it has provided an invaluable tool for researchers to probe the intricacies of Hh signaling in both normal physiology and disease. The experimental protocols detailed in this guide provide a foundation for the consistent and effective use of SAG in the laboratory. As research into the therapeutic potential of Hh pathway modulation continues, the legacy of SAG as a pioneering chemical probe is certain to endure.

References

In-Depth Technical Guide: The Smoothened Receptor as the Core Target of SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of SAG dihydrochloride, a potent small molecule activator of the Hedgehog (Hh) signaling pathway. The central focus of this document is the Smoothened (Smo) receptor, the direct binding partner of this compound. We will delve into the quantitative aspects of this interaction, detail the experimental methodologies used to characterize it, and visualize the associated signaling cascade.

Core Target Receptor: Smoothened (Smo)

This compound is a potent and cell-permeable agonist of the Smoothened (Smo) receptor, a G protein-coupled receptor (GPCR) that is a critical component of the Hedgehog signaling pathway.[1][2][3] By binding directly to the Smo heptahelical bundle, SAG activates the Hh pathway, a crucial regulator of embryonic development and adult tissue homeostasis.[4] Its agonistic action counteracts the inhibitory effects of molecules like Cyclopamine on the Smo receptor.

Quantitative Analysis of this compound and Smoothened Interaction

The interaction between this compound and the Smoothened receptor has been quantified through various biochemical and cell-based assays. The following table summarizes the key affinity and potency values reported in the literature.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells | Luciferase Reporter Assay | |

| Kd | 59 nM | Smo-expressing Cos-1 cells | Competitive Radioligand Binding Assay |

EC50 (Half-maximal effective concentration): This value represents the concentration of this compound required to induce a half-maximal response in the Hedgehog signaling pathway, as measured by the expression of a Gli-dependent luciferase reporter in Shh-LIGHT2 cells. A lower EC50 value indicates higher potency.

Kd (Dissociation constant): This value reflects the binding affinity of this compound for the Smoothened receptor. It is the concentration of the ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity.

Experimental Protocols

The characterization of this compound's interaction with the Smoothened receptor relies on established experimental methodologies. Below are detailed protocols for the key experiments cited.

Luciferase Reporter Assay for Hedgehog Pathway Activation

This assay quantifies the activation of the Hedgehog signaling pathway in response to SAG treatment.

-

Cell Line: Shh-LIGHT2 cells, a murine fibroblast cell line (NIH 3T3) stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.

-

Methodology:

-

Plate Shh-LIGHT2 cells in a 96-well plate and allow them to reach confluency.

-

Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% bovine calf serum) to minimize background pathway activation.

-

Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).

-

Treat the cells with the different concentrations of this compound and incubate for a specified period (e.g., 30 hours).

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kd) of this compound for the Smoothened receptor.

-

Cell Line: Cos-1 cells transiently or stably expressing the Smoothened receptor.

-

Radioligand: BODIPY-cyclopamine, a fluorescent derivative of the Smoothened antagonist cyclopamine.

-

Methodology:

-

Harvest Smo-expressing Cos-1 cells and prepare cell membranes.

-

Incubate the cell membranes with a fixed concentration of BODIPY-cyclopamine.

-

Add increasing concentrations of unlabeled this compound (competitor) to the incubation mixture (e.g., from 1 nM to 1000 nM).

-

Allow the binding reaction to reach equilibrium (e.g., incubate for 1 hour).

-

Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantify the amount of bound BODIPY-cyclopamine using a fluorescence plate reader.

-

Plot the percentage of specific binding of BODIPY-cyclopamine against the logarithm of the this compound concentration.

-

Analyze the data using a one-site competition binding model to calculate the IC50 (the concentration of SAG that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the Kd value for SAG using the Cheng-Prusoff equation.

-

Signaling Pathways and Workflows

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Hedgehog signaling pathway activation by this compound.

Caption: Experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to the Biological Activity of SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG dihydrochloride is a synthetic, cell-permeable small molecule renowned for its potent and specific agonistic activity towards the Smoothened (SMO) receptor.[1][2][3] As a key activator of the Hedgehog (Hh) signaling pathway, SAG serves as an invaluable chemical tool for investigating embryonic development, stem cell differentiation, tissue regeneration, and the pathology of various cancers.[4] This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its application in research.

Mechanism of Action: Activation of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is fundamentally regulated by the interplay between the Patched (PTCH1) and Smoothened (SMO) transmembrane proteins. This compound directly engages SMO to activate the pathway, bypassing the canonical ligand-receptor interaction.

-

In the Absence of an Agonist (Pathway "OFF"): The 12-transmembrane protein PTCH1 tonically inhibits the 7-transmembrane protein SMO. This inhibition prevents SMO from translocating to the primary cilium, a key signaling organelle. In the cytoplasm, a complex containing Suppressor of Fused (SUFU) binds and sequesters the GLI family of transcription factors (GLI1, GLI2, GLI3), targeting them for proteolytic processing into repressor forms (GLI-R). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.

-

In the Presence of SAG (Pathway "ON"): this compound binds directly to the heptahelical bundle of the SMO receptor.[5] This binding event alleviates the PTCH1-mediated inhibition, leading to the conformational activation and translocation of SMO to the primary cilium. The accumulation of active SMO at the cilium triggers the dissociation of the SUFU-GLI complex. This releases active, full-length GLI transcription factors (GLI-A), which then enter the nucleus and drive the expression of Hh target genes, such as PTCH1 and GLI1. Notably, SAG's action is independent of PTCH proteins and effectively counteracts the inhibitory effects of SMO antagonists like cyclopamine.

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, highlighting the activating role of SAG.

Quantitative Biological Activity

The potency and binding affinity of this compound have been characterized in various cellular models. The data consistently demonstrates its high efficacy as a SMO agonist.

| Parameter | Value | Cell Line / System | Description | Citations |

| EC50 | ~3 nM | Shh-LIGHT2 (NIH 3T3) | Half-maximal effective concentration for activating a Gli-dependent luciferase reporter. | |

| Kd | 59 nM | Smo-expressing Cos-1 cells | Apparent dissociation constant for the SAG/SMO complex, determined by competitive binding assays. | |

| Inhibitory Effect | >1 µM | Shh-LIGHT2 (NIH 3T3) | At concentrations exceeding 1 µM, SAG can exhibit inhibitory effects on Hedgehog pathway activity. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Hedgehog Pathway Activation via Luciferase Reporter Assay

This assay quantitatively measures the activation of the Hh pathway by assessing the transcriptional activity of GLI.

-

Cell Line: Shh-LIGHT2 cells, a murine NIH 3T3 fibroblast line stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.

-

Methodology:

-

Cell Seeding: Plate Shh-LIGHT2 cells in 96-well plates and allow them to grow to confluency.

-

Serum Starvation: Once confluent, switch the culture medium to a low-serum medium (e.g., DMEM with 0.5% bovine calf serum) for 24 hours to reduce basal signaling activity.

-

Treatment: Prepare serial dilutions of this compound in the low-serum medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 30-48 hours. Include a vehicle control (e.g., DMSO or water) and a positive control if available.

-

Cell Lysis: After incubation, lyse the cells using a suitable luciferase assay lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the SAG concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

SMO Binding Affinity via Competitive Binding Assay

This assay determines the binding affinity (Kd) of SAG to the SMO receptor by measuring its ability to displace a known fluorescently-labeled SMO ligand.

-

Cell Line: Cos-1 cells transiently or stably overexpressing the human SMO receptor.

-

Reagents:

-

Fluorescent Ligand: BODIPY-cyclopamine, a fluorescent derivative of the SMO antagonist cyclopamine.

-

Competitor: this compound.

-

-

Methodology:

-

Cell Preparation: Culture and harvest SMO-expressing Cos-1 cells.

-

Incubation: In a multi-well plate, incubate the cells with a fixed concentration of BODIPY-cyclopamine and increasing concentrations of this compound (e.g., 1 nM to 1000 nM) for 1 hour.

-

Washing: Wash the cells to remove unbound ligands.

-

Fluorescence Measurement: Measure the amount of bound BODIPY-cyclopamine using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The reduction in fluorescence signal corresponds to the displacement of BODIPY-cyclopamine by SAG. Plot the percentage of inhibition against the logarithm of the SAG concentration to calculate the IC50 value. The Kd can then be determined using the Cheng-Prusoff equation.

-

Caption: A typical experimental workflow for determining the EC50 of SAG using a luciferase reporter assay.

Applications in Research

This compound's reliable and potent activation of the Hh pathway makes it a cornerstone tool in multiple research fields:

-

Stem Cell Biology: It is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs) into various lineages, most notably dopaminergic neurons.

-

Developmental Biology: SAG allows for the temporal activation of Hh signaling to study its role in embryonic patterning and organogenesis. In vivo administration to mice can induce dose-dependent pre-axial polydactyly, a classic Hh gain-of-function phenotype.

-

Cancer Research: It is used to study the role of aberrant Hh signaling in cancers like medulloblastoma and basal cell carcinoma, and to screen for potential pathway inhibitors.

-

Regenerative Medicine: Studies have shown that SAG can promote bone healing and regeneration in animal models.

References

The Role of Smoothened Agonist (SAG) in Stem Cell Differentiation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The differentiation of stem cells into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development, particularly in the patterning of the central nervous system. Smoothened Agonist (SAG), a small molecule activator of this pathway, has emerged as an indispensable tool for directing the fate of pluripotent and multipotent stem cells in vitro. This technical guide provides an in-depth examination of SAG's mechanism of action, its application in various differentiation protocols, and quantitative data to inform experimental design.

Core Mechanism of Action: The Sonic Hedgehog Pathway

Smoothened Agonist (SAG) is a chlorobenzothiophene-containing compound that potently activates the Sonic Hedgehog (SHH) signaling pathway.[1] It functions by directly binding to the G protein-coupled receptor, Smoothened (SMO).[1]

In the absence of a Hedgehog ligand, the receptor Patched (PTCH1) constitutively inhibits SMO, preventing downstream signaling.[2][3] Upon binding of SHH (or agonism by SAG), the inhibition on SMO is relieved. SAG binds directly to the heptahelical bundle of SMO, stabilizing an active conformation and leading to its translocation to the primary cilium.[1] This initiates a signaling cascade that prevents the proteolytic cleavage of GLI transcription factors. Full-length, activator forms of GLI (GLI1, GLI2) can then translocate to the nucleus to induce the expression of target genes essential for cell fate determination and proliferation.

SAG has a high affinity for SMO, with a reported dissociation constant (Kd) of 59 nM and an EC₅₀ of approximately 3 nM for pathway activation. Its ability to bypass the need for the PTCH1 receptor makes it a robust and direct tool for in vitro pathway activation.

Signaling Pathway Diagram

Data Presentation: SAG in Stem Cell Differentiation

The concentration and duration of SAG treatment are critical variables that influence cell fate decisions. Different lineages require precise levels of SHH pathway activation.

Table 1: SAG Application in Neuronal Differentiation

| Target Lineage | Stem Cell Type | SAG Concentration | Co-factors / Other Small Molecules | Duration of Treatment | Outcome / Efficiency |

| Motor Neurons (MNs) | Mouse Embryonic Stem Cells (mESCs) | Not specified, used with RA | Retinoic Acid (RA), Noggin, bFGF, FGF-8 | 5 days (SAG + RA) | 51 ± 0.8% efficiency (Hb9-eGFP+ cells) |

| Motor Neurons (MNs) | Human Embryonic Stem Cells (hESCs) | 10 - 1000 nM | Retinoic Acid (RA) | 14 days | Upregulation of MN markers HB9 and Isl1 |

| V3 Interneurons | Mouse Pluripotent Stem Cells (PSCs) | High (e.g., 500 nM) | - | ~8 days (days 2-8) | Specification towards V3 interneurons |

| V1 Interneurons | Mouse Pluripotent Stem Cells (PSCs) | Very Low (0.5 - 5 nM) | - | Not specified | Induction of V1 interneurons |

| Basal Forebrain Cholinergic Neurons | Not specified | 500 nM | Purmorphamine (2 µM) | 6 days (days 2-8) | Medial Ganglionic Eminences (MGE) induction |

| Dopaminergic Neurons | Induced Pluripotent Stem Cells (iPSCs) | Not specified | - | Not specified | Enhances differentiation |

Table 2: SAG Application in Glial and Other Lineages

| Target Lineage | Stem Cell Type | SAG Concentration | Co-factors / Other Small Molecules | Duration of Treatment | Outcome / Efficiency |

| Oligodendrocyte Progenitor Cells (OPCs) | Rat Neural Precursors (in vivo model) | Not specified | - | 14 days post-injury | Significant increase in proliferating (BrdU+) Olig2+ OPCs |

| Pluripotency Maintenance | Mesenchymal Stem Cells (MSCs) | 100 nM | - | 48 hours | Upregulation of pluripotency markers Nanog and Oct4 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the differentiation of motor neurons from mouse embryonic stem cells, synthesized from published methods.

Protocol 1: Differentiation of Mouse ESCs into Motor Neurons

This two-step protocol first enhances neuralization and then specifies the motor neuron fate.

Materials:

-

Mouse Embryonic Stem Cells (e.g., Hb9-eGFP line)

-

ES Cell Culture Medium (supplemented with Leukemia Inhibitory Factor)

-

DFK5 Medium

-

Noggin

-

bFGF

-

FGF-8

-

Retinoic Acid (RA)

-

Smoothened Agonist (SAG)

-

Gelatin-coated tissue culture dishes

Workflow Diagram:

Methodology:

-

Initial Culture (Day 0):

-

Culture mouse embryonic stem cells (mESCs) on gelatin-coated dishes in standard ES cell medium supplemented with Leukemia Inhibitory Factor (LIF) to maintain pluripotency.

-

-

Neural Induction (Day 2):

-

Aspirate the ES medium and replace it with DFK5 medium.

-

Supplement the DFK5 medium with Noggin, bFGF, and FGF-8 to promote differentiation towards neural lineages and induce a posterior neural identity.

-

Culture for 2 days.

-

-

Motor Neuron Specification (Day 4):

-

Aspirate the neural induction medium.

-

Replace with fresh DFK5 medium supplemented with Retinoic Acid (RA) and Smoothened Agonist (SAG). The combination of RA (a caudalizing agent) and SHH pathway activation (via SAG) is critical for specifying spinal motor neuron identity.

-

Culture for an additional 5 days.

-

-

Maturation and Analysis (Day 9 onwards):

-

Culture the cells in DFK5 medium for further maturation and axon elongation.

-

Assess differentiation efficiency by monitoring the expression of motor neuron-specific markers. For Hb9-eGFP reporter lines, this can be done via fluorescence microscopy.

-

Confirm phenotype through immunofluorescent staining for key markers such as Islet-1 and choline acetyltransferase (ChAT).

-

Applications and Considerations

The primary application of SAG in stem cell biology is the directed differentiation into cell types whose development is governed by SHH signaling.

-

Neuroscience and Disease Modeling: SAG is instrumental in generating various neuronal subtypes, including motor neurons for modeling diseases like Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), as well as dopaminergic neurons relevant to Parkinson's disease.

-

Regenerative Medicine: By guiding the differentiation of stem cells into oligodendrocytes, SAG-based protocols may contribute to developing cell-based therapies for demyelinating diseases like Multiple Sclerosis.

-

Drug Development: Differentiated cells produced using SAG provide physiologically relevant platforms for screening compounds and assessing neurotoxicity.

Key Considerations:

-

Concentration Dependence: As shown in Table 1, the concentration of SAG can dramatically alter the resulting cell fate (e.g., V1 vs. V3 interneurons). Titration is essential for optimizing a specific differentiation outcome.

-

Synergistic Factors: SAG is almost always used in combination with other signaling molecules. For spinal cord lineages, RA is a common partner that provides caudal positional identity. For neural induction, BMP antagonists like Noggin are often required.

-

Non-canonical Signaling: While the canonical GLI-mediated pathway is the primary mechanism, some evidence suggests SAG can also trigger non-canonical, faster-acting pathways involving intracellular calcium and BDNF secretion, which may influence neuronal maturation.

References

In-Depth Technical Guide: SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAG dihydrochloride, a potent small-molecule agonist of the Smoothened (Smo) receptor and a key activator of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, provides quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Compound Information

This compound is a cell-permeable chlorobenzothiophene compound that modulates the Hedgehog signaling pathway. It is the water-soluble dihydrochloride salt of SAG.

| Identifier | Value | Source |

| CAS Number | 2702366-44-5 | [1] |

| Parent (Free Base) CAS | 912545-86-9 | [2][3][4] |

| Alternative Free Base CAS | 364590-63-6 | |

| Molecular Formula | C₂₈H₂₈ClN₃OS · 2HCl | |

| Molecular Weight | 562.98 g/mol |

Mechanism of Action: Hedgehog Signaling Pathway Activation

This compound functions as a direct agonist of the Smoothened (Smo) receptor, a G protein-coupled receptor that is a central component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (Ptch) tonically inhibits Smo, preventing downstream signal transduction.

The binding of SAG to the heptahelical bundle of Smo alleviates this inhibition, initiating the signaling cascade. This activation occurs independently of Ptch proteins. Activated Smo translocates to the primary cilium, leading to a signaling cascade that ultimately results in the activation of GLI family transcription factors. These transcription factors then move to the nucleus to regulate the expression of Hh target genes. SAG has been shown to counteract the inhibitory effects of cyclopamine on Smo.

Research also suggests that SAG can activate non-canonical, GLI-independent Hedgehog signaling pathways.

Signaling Pathway Diagram

References

Methodological & Application

SAG Dihydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Sonic Hedgehog (Shh) signaling pathway.[1][2] By binding directly to the heptahelical bundle of the Smoothened receptor, SAG activates the Shh pathway, influencing a wide range of cellular processes including proliferation, differentiation, and survival.[3] This makes it an invaluable tool in stem cell biology, neuroscience research, and developmental biology studies. SAG has been shown to enhance the neuronal differentiation of induced pluripotent stem cells (iPSCs) into dopaminergic neurons and to promote the expression of germ cell markers in mesenchymal stem cells.

Mechanism of Action

The Sonic Hedgehog signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (Smo). The binding of a Hedgehog ligand, or an agonist like SAG, to Ptch relieves this inhibition, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of target genes. SAG potently activates this pathway, with an EC50 of approximately 3 nM in Shh-light 2 cells.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Line | Reference |

| EC50 | ~3 nM | Shh-light 2 cells | |

| Kd | 59 nM | Smo-expressing Cos-1 cells |

| Application | Cell Type | Concentration | Treatment Duration | Outcome | Reference |

| Neuronal Differentiation | iPSCs | 1 µM | Varies with protocol | Enhanced differentiation to dopaminergic neurons | |

| Germ Cell Marker Expression | Human Bone Marrow MSCs | 10 µM | 4 and 6 days | Increased STRA8 expression | |

| Germ Cell Marker Expression | Human Bone Marrow MSCs | 20 µM | 4 and 6 days | Increased DDX4 expression | |

| Proliferation of Neuronal/Glial Precursors | N/A | 1 nM | N/A | Induction of proliferation | |

| Hedgehog Pathway Activation | Shh-LIGHT2 cells | 0.1 nM - 100 µM | 30 hours | Induction of firefly luciferase expression |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is water-soluble.

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 5.63 mg of this compound (MW: 562.98 g/mol ) in 1 mL of sterile water or DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: General Protocol for Hedgehog Pathway Activation

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Caption: General experimental workflow for SAG treatment.

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel. Allow cells to adhere and reach the desired confluency (typically 24 hours).

-

Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. For initial experiments, a concentration range of 10 nM to 1 µM is recommended.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell type and the specific endpoint being measured (e.g., 24-72 hours for gene expression analysis).

-

Analysis: Following incubation, cells can be harvested for downstream analysis such as qPCR to measure the expression of Gli1 and Ptch1 (target genes of the Shh pathway), Western blotting to assess protein levels, or immunofluorescence to visualize protein localization.

Protocol 3: Neuronal Differentiation of iPSCs

This protocol provides a general framework for inducing neuronal differentiation using SAG. Specific timings and concentrations of other required factors (e.g., Noggin, SB431542) should be optimized based on the specific iPSC line and desired neuronal subtype.

-

Neural Induction: Plate iPSCs on a suitable matrix (e.g., Matrigel) in neural induction medium.

-

Dual SMAD Inhibition: Treat cells with dual SMAD inhibitors (e.g., Noggin and SB431542) to promote neural fate.

-

Ventralization: After the initial neural induction phase, introduce this compound at a concentration of 1 µM to the culture medium to promote ventralization and the generation of dopaminergic neuron precursors.

-

Maturation: Continue culture in a suitable neural maturation medium. The total duration of differentiation can range from several weeks to months.

-

Characterization: Assess the differentiation efficiency by immunocytochemistry for neuronal markers (e.g., Tuj1, MAP2) and dopaminergic neuron-specific markers (e.g., TH, LMX1A).

Protocol 4: Induction of Germ Cell Markers in Mesenchymal Stem Cells (MSCs)

This protocol is based on a study demonstrating the effect of SAG on human bone marrow-derived MSCs.

-

Cell Culture: Culture human bone marrow-derived MSCs in a suitable growth medium.

-

SAG Treatment: Treat the MSCs with this compound at concentrations of 10 µM or 20 µM.

-

Incubation: Incubate the cells for 4 to 6 days, replacing the medium with fresh SAG-containing medium every 2 days.

-

Analysis: After the treatment period, harvest the cells and perform Real-Time PCR to analyze the expression levels of germ cell markers such as STRA8 and DDX4, as well as Shh pathway target genes like PTCH1 and GLI1.

Troubleshooting

-

Low Activity: If the expected biological response is not observed, ensure the this compound stock solution was prepared and stored correctly. Titrate the concentration of SAG, as the optimal concentration can be cell-type dependent.

-

Cell Toxicity: At high concentrations, SAG may exhibit off-target effects or cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

-

Variability: Biological replicates are essential to ensure the reproducibility of the results. Passage number and confluency of cells can also impact the response to SAG.

Conclusion

This compound is a powerful and specific activator of the Sonic Hedgehog signaling pathway, making it an essential reagent for a wide range of applications in cell culture. The protocols and data presented here provide a comprehensive guide for researchers utilizing this small molecule to investigate developmental processes, induce specific cell fates, and explore the therapeutic potential of Shh pathway modulation.

References

Application Notes and Protocols for SAG Dihydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] With an EC50 of approximately 3 nM in Shh-LIGHT2 cells and a Kd of 59 nM for the SAG/Smo complex, it effectively activates the Hh pathway, mimicking the action of the Sonic Hedgehog (Shh) ligand.[1][3] This activation is independent of the Patched (Ptch) proteins. Its ability to counteract the inhibitory effects of cyclopamine on Smo makes it a valuable tool for studying Hh signaling in various biological contexts, including developmental biology, neurogenesis, stem cell differentiation, and cancer research. This compound has been utilized in studies involving the neuronal differentiation of induced pluripotent stem cells (iPSCs), investigation of cancer cell migration, and elucidation of its neuroprotective effects.

Physicochemical and Biological Properties

A comprehensive understanding of the properties of this compound is crucial for its effective use in experimental settings. The table below summarizes its key physicochemical and biological characteristics.

| Property | Value | References |

| Molecular Weight | 562.98 g/mol | |

| Formula | C₂₈H₂₈ClN₃OS·2HCl | |

| Purity | ≥98% (HPLC) | |

| Appearance | White to beige lyophilized solid | |

| EC₅₀ | ~3 nM (in Shh-light 2 cells) | |

| Kd | 59 nM (for Smo receptor) | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage (Solid) | -20°C, desiccated | |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for up to 6 months |

Hedgehog Signaling Pathway Activation by SAG

This compound acts as an agonist of the Smoothened (Smo) receptor. In the absence of a Hedgehog (Hh) ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon binding of an Hh ligand to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. SAG directly binds to and activates Smo, bypassing the need for Hh ligand and Ptch interaction.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound. It is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: 0.22 µm syringe filter (if using water as a solvent)

Procedure:

-

Pre-calculation:

-

Determine the mass of this compound needed. For a 10 mM stock solution using a molecular weight of 562.98 g/mol :

-

Mass (mg) = 10 mmol/L * 0.001 L * 562.98 g/mol * 1000 mg/g = 5.63 mg for 1 mL.

-

-

Adjust the calculation based on the desired final volume of the stock solution.

-

-

Weighing:

-

Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to weigh a slightly larger amount and adjust the solvent volume accordingly for better accuracy.

-

-

Solubilization:

-

Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

For example, to prepare a 10 mM stock solution from 5.63 mg of this compound, add 1 mL of DMSO.

-

-

Dissolution:

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed to prevent moisture absorption.

-

Note on Using Water as a Solvent:

While this compound is soluble in water, stock solutions prepared in DMSO are more common for cell culture applications due to the ease of sterilization and compatibility with most cell culture media at low final concentrations. If water is used as the solvent, the stock solution should be sterilized by passing it through a 0.22 µm filter before aliquoting and storage.

Experimental Workflow: Cell-Based Assay Using this compound

The following diagram illustrates a general workflow for a cell-based experiment, such as a differentiation or migration assay, utilizing a prepared this compound stock solution.

References

SAG Dihydrochloride: In Vitro Application Notes and Protocols for Hedgehog Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding directly to the seven-transmembrane bundle of Smo, SAG activates the Hh pathway, mimicking the action of the endogenous Sonic Hedgehog (Shh) ligand.[3] This activation is independent of the Patched (Ptch) receptor and can counteract the inhibitory effects of molecules like cyclopamine. SAG is a valuable tool for in vitro studies of Hh pathway activation, cellular differentiation (particularly neuronal differentiation), and cancer biology. This document provides detailed application notes and protocols for the in vitro use of this compound.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, assay, and desired biological outcome. The following table summarizes key quantitative data from the literature.

| Parameter | Cell Line/System | Value | Incubation Time | Assay | Reference(s) |

| EC50 | Shh-LIGHT2 (NIH 3T3 derivative) | 3 nM | 30 hours | Firefly Luciferase Reporter Assay | |

| EC50 | Shh-Light II (mouse) | 8.8 nM & 61.8 nM | 48 hours | Renilla Luminescence Reporter Assay (Gli1 induction) | |

| Kd | Smo-expressing Cos-1 cells | 59 nM | 1 hour | BODIPY-cyclopamine Binding Assay | |

| Effective Concentration | Wild-Type Mouse Embryonic Fibroblasts (WT MEFs) | 100 nM | 10 minutes | Western Blot (p-Creb activation) | |

| Effective Concentration | MDAMB231 (human breast cancer) | 250 nM | 24 - 48 hours | mRNA/protein expression (SMO, CAXII), Cell Migration Assay | |

| Effective Concentration | Induced Pluripotent Stem Cells (iPSCs) | 1 µM | Not Specified | Neuronal Differentiation | |

| IC50 (Cytotoxicity) | HUVEC (human umbilical vein endothelial cells) | 22 µM | 24 hours | WST-1 Assay |

Note: It has been reported that at high concentrations (>1 µM), SAG may act as an inhibitor of the Hedgehog pathway.

Signaling Pathways

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers.

Hedgehog Pathway: Inactive State

Caption: Inactive Hedgehog Pathway.

In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO). This allows for the phosphorylation and subsequent proteolytic cleavage of the GLI transcription factors into their repressor forms (GLI-R). GLI-R then translocates to the nucleus to inhibit the transcription of Hedgehog target genes.

Hedgehog Pathway: Active State with SAG

Caption: SAG-Activated Hedgehog Pathway.

SAG directly binds to and activates SMO, relieving the inhibition by PTCH1. Activated SMO prevents the proteolytic processing of GLI proteins into their repressor forms. The full-length activator form of GLI (GLI-A) translocates to the nucleus and induces the expression of Hedgehog target genes.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water and DMSO.

-

Reconstitution:

-

For a 10 mM stock solution in DMSO, dissolve 5.63 mg of this compound (MW: 562.98 g/mol ) in 1 mL of high-purity, anhydrous DMSO.

-

For a 10 mM stock solution in water, dissolve 5.63 mg in 1 mL of sterile, nuclease-free water. Gentle warming or sonication may be required to fully dissolve the compound.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

General Protocol for In Vitro Cell Treatment

The following is a general workflow for treating adherent cells with this compound.

Caption: General In Vitro SAG Treatment Workflow.

Protocol 1: Hedgehog Pathway Activation in Shh-LIGHT2 Reporter Cells

This protocol is adapted for a 96-well plate format to measure Gli-dependent luciferase activity.

-

Cell Seeding:

-

Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of treatment.

-

Culture overnight in DMEM supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 37°C with 5% CO2.

-

-

Serum Starvation (Optional but Recommended):

-

The following day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% bovine calf serum) to reduce background signaling.

-

-

Preparation of SAG dilutions:

-

Prepare a serial dilution of this compound in low-serum medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO or water at the same final concentration as the highest SAG dose).

-

-

Cell Treatment:

-

Carefully remove the medium from the cells and add 100 µL of the SAG dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 30-48 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure firefly and Renilla (if applicable) luciferase activity according to the manufacturer's instructions for your luciferase assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

-

Protocol 2: Induction of Gene Expression in MDAMB231 Cells

This protocol describes the use of SAG to induce the expression of Hedgehog target genes.

-

Cell Seeding:

-

Seed MDAMB231 cells in 6-well plates at a density of 2 x 10^5 cells per well.

-

Allow cells to adhere and grow overnight in complete medium.

-

-

Cell Treatment:

-

Prepare a 250 nM working solution of this compound in the appropriate cell culture medium.

-

Aspirate the old medium and replace it with the SAG-containing medium or a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24 to 48 hours at 37°C with 5% CO2.

-

-

Analysis:

-

For RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., SMO, CAXII, GLI1).

-

For Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and western blotting to detect changes in protein expression (e.g., SMO, GLI1).

-

Concluding Remarks

This compound is a powerful and specific activator of the Hedgehog signaling pathway, making it an indispensable tool for in vitro research. The optimal working concentration and incubation time are cell-type and assay-dependent, and therefore, it is recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific experimental setup. Careful consideration of the information and protocols provided in these application notes will facilitate the successful use of this compound in your research.

References

Application Notes: In Vivo Administration of SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of SAG dihydrochloride, a potent and cell-permeable small molecule agonist of the Smoothened (Smo) receptor.[1][2][3] By directly binding to and activating Smo, SAG effectively stimulates the Sonic Hedgehog (Shh) signaling pathway, a critical pathway in embryonic development, tissue regeneration, and stem cell regulation.[2] This document outlines detailed protocols for the preparation and administration of SAG in animal models, summarizes established dosing regimens, and provides methods for verifying target engagement in vivo.

Mechanism of Action: Sonic Hedgehog (Shh) Pathway Activation

The Sonic Hedgehog (Shh) signaling pathway is essential for cellular proliferation and differentiation. In the absence of an Shh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which remain in an inactive state in the cytoplasm.

SAG acts as a direct agonist of SMO. It binds to the heptahelical bundle of the SMO receptor, releasing it from PTCH1-mediated inhibition. This activation of SMO initiates a downstream signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which then regulate the expression of target genes, including Ptch1 and Gli1 themselves, thereby promoting cellular responses.

Figure 1. Activation of the Sonic Hedgehog pathway by SAG.

Summary of In Vivo Administration Protocols

SAG has been successfully administered in various animal models to study its effects on development and disease. The choice of dosage, route, and formulation depends on the specific research goals and animal model. The following table summarizes quantitative data from published studies.

| Animal Model | Application / Disease Model | Route of Administration | Dosage | Formulation Vehicle | Reference |

| Mouse (Pregnant C57BL/6J) | Developmental Studies (Induction of pre-axial polydactyly) | Intraperitoneal (i.p.) | 15 - 20 mg/kg (single dose) | Not specified | |

| Mouse (Neonatal) | Neuroprotection (Glucocorticoid-induced cerebellar abnormalities) | Intraperitoneal (i.p.) | 20 µg/g (20 mg/kg) | Not specified | |

| Mouse (Ick-mutant) | Rescue of Congenital Defects (Cleft palate) | Intraperitoneal (i.p.) | Not specified | DMSO (vehicle control) | |

| Rat (Adult) | Neurogenesis Studies | Intracerebroventricular (i.c.v.) | 2.5 nM (total amount) | Not specified | |

| Zebrafish (Embryo) | Fetal Alcohol Spectrum Disorder Model | Aqueous Exposure | Dose-dependent | Not specified |

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration